N-[4-(pentyloxy)phenyl]benzenesulfonamide
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Overview
Description
N-[4-(pentyloxy)phenyl]benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pentyloxy)phenyl]benzenesulfonamide typically involves the reaction of 4-(pentyloxy)aniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pentyloxy)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[4-(pentyloxy)phenyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer and antimicrobial agent.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[4-(pentyloxy)phenyl]benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that plays a crucial role in regulating pH in tumor cells. By inhibiting CA IX, the compound disrupts the pH balance in tumor cells, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)benzenesulfonamide
- N-(4-chlorophenyl)benzenesulfonamide
- N-(4-bromophenyl)benzenesulfonamide
Uniqueness
N-[4-(pentyloxy)phenyl]benzenesulfonamide is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzenesulfonamide derivatives and can lead to different pharmacological properties.
Properties
Molecular Formula |
C17H21NO3S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(4-pentoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-2-3-7-14-21-16-12-10-15(11-13-16)18-22(19,20)17-8-5-4-6-9-17/h4-6,8-13,18H,2-3,7,14H2,1H3 |
InChI Key |
QDXBGCQLGRHEFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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